Physical and chemical properties of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol
Physical and chemical properties of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol
An In-Depth Technical Guide to 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol
Abstract: This technical guide provides a comprehensive analysis of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol, a functionalized terpenoid derivative. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from its core structural components: the 1-ethynylcyclohexanol moiety and the p-menthane framework. We present anticipated physicochemical properties, a detailed predictive spectroscopic profile for structural elucidation, a robust protocol for its synthesis via ethynylation of the corresponding ketone, and standardized methodologies for its characterization. This guide is intended for researchers in medicinal chemistry, drug development, and materials science, offering both foundational data and practical, field-proven insights for the synthesis and evaluation of this and related compounds.
Introduction and Nomenclature
1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol is a tertiary alkynyl alcohol. Its molecular architecture is built upon a p-menthane skeleton, the same carbon framework found in widely-known natural products like menthol and menthone.[1] This structure is distinguished by the presence of a reactive ethynyl (acetylenic) group and a hydroxyl group at the C-1 position. The stereochemistry of the methyl and isopropyl groups on the cyclohexane ring will give rise to multiple possible diastereomers, significantly influencing its biological activity and physical properties.
The presence of the terminal alkyne and tertiary alcohol functional groups makes this molecule a versatile synthetic intermediate, potentially useful in click chemistry, as a precursor for pharmaceutical agents, or in the development of novel polymers and materials.[3][4]
Caption: Workflow for the synthesis of the target compound via ethynylation.
Step-by-Step Methodology:
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Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and an argon inlet is cooled to -78 °C (dry ice/acetone bath).
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Acetylide Generation: Anhydrous tetrahydrofuran (THF) is added, followed by the careful introduction of a strong base such as sodium amide (NaNH₂) or a solution of n-butyllithium. Acetylene gas is then bubbled through the solution until the base is consumed, forming the acetylide anion in situ.
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Expert Insight: Using a pre-formed solution of lithium acetylide ethylenediamine complex can simplify this step and improve safety and reproducibility compared to handling acetylene gas directly.
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Ketone Addition: A solution of the starting ketone (e.g., (-)-isomenthone) in anhydrous THF is added dropwise to the cooled acetylide solution over 30 minutes, maintaining the temperature at -78 °C.
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Reaction: The mixture is stirred at -78 °C for 1-2 hours and then allowed to slowly warm to room temperature overnight.
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Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C (ice bath).
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Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
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Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure tertiary alcohol.
Protocol: Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for its experimental determination.
Methodology:
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Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol) at a known concentration (~1 mg/mL). Prepare water-saturated 1-octanol and 1-octanol-saturated water by mixing equal volumes of each and allowing the phases to separate overnight.
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Partitioning: In a separatory funnel, add a known volume of the 1-octanol-saturated water and water-saturated 1-octanol. Add a small, precise aliquot of the compound's stock solution.
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Equilibration: The funnel is shaken vigorously for 5-10 minutes and then allowed to stand until the two phases are completely separated.
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Trustworthiness Check: To ensure equilibrium is reached, samples can be taken at different time points (e.g., 5, 10, 20 minutes of shaking) to confirm the concentration ratio becomes constant.
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Analysis: The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical technique, such as HPLC-UV or GC-MS.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value:
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LogP = log₁₀([Compound]octanol / [Compound]aqueous)
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Chemical Reactivity and Potential Applications
The molecule's utility is defined by its two primary functional groups:
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Tertiary Alcohol: This group can be a hydrogen bond donor and acceptor. It is resistant to oxidation under normal conditions but can be eliminated to form an alkene or substituted under acidic conditions. It can also be derivatized to form esters or ethers. [5]* Terminal Alkyne: This is the most reactive site on the molecule. It can undergo a wide range of transformations, including:
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Click Chemistry: The terminal alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for facile conjugation to biomolecules, polymers, or surfaces.
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Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form more complex structures.
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Hydration: Conversion to a methyl ketone.
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Reduction: Hydrogenation to the corresponding alkene or alkane. [6] Given its structural similarity to menthol and its reactive alkyne handle, 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol could serve as a chiral building block in the synthesis of novel therapeutics. The menthane framework is known to interact with various biological targets, and the alkyne allows for its incorporation into larger molecules to probe structure-activity relationships. [7][8]
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Safety and Handling
As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood. Based on related compounds, it may cause skin and eye irritation. [9]Avoid inhalation of vapors and direct contact with skin. Refer to the Material Safety Data Sheet (MSDS) for a similar compound like 1-ethynylcyclohexanol for detailed handling and disposal information.
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